![molecular formula C15H13ClN2O3 B5554250 2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

2-{[(3-chlorophenoxy)acetyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

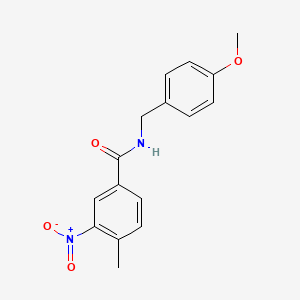

2-{[(3-chlorophenoxy)acetyl]amino}benzamide is a chemical compound with potential applications in various fields of chemistry and materials science. While specific studies directly on this compound may be limited, related research on benzamide derivatives provides valuable insights into its synthesis, structural analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives like 2-{[(3-chlorophenoxy)acetyl]amino}benzamide often involves multi-step chemical reactions. A common approach for similar compounds involves the reaction of isatoic anhydride, primary amines, and halogenated acetophenones, producing high yields under environmentally friendly conditions (Sabbaghan & Hossaini, 2012). These methods highlight the green chemistry approaches in synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For instance, the structural analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide through X-ray diffraction and DFT calculations revealed insights into the optimized geometrical structure, vibrational frequencies, and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, the reaction of (3-cyanopyridin-2-ylthio)acetic acids or their amides with o-aminophenyl(diphenyl)carbinol under specific conditions illustrates the potential for creating complex molecules with benzamide structures (Kaigorodova et al., 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure of similar compounds often reveals intermolecular hydrogen bonding patterns, contributing to their stability and solubility characteristics (Palmer et al., 1995).

Chemical Properties Analysis

Benzamide derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and ability to undergo various chemical transformations. Their chemical behavior is often dictated by the substituents on the benzamide core, influencing their potential applications in synthetic organic chemistry and drug discovery (Robertson et al., 1987).

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research into compounds similar to "2-{[(3-chlorophenoxy)acetyl]amino}benzamide" has shown potential in the development of anticonvulsant drugs. For instance, a study on the discovery and anticonvulsant activity of a potent metabolic inhibitor, "4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide," highlighted its effectiveness in antagonizing maximal electroshock (MES)-induced seizures in mice. The study explored modifications to this compound to reduce metabolic N-acetylation, aiming for higher and longer-lived plasma concentrations of the parent drug, thus enhancing its anticonvulsant effect (Robertson et al., 1987).

Antimicrobial and Antitumor Activities

Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, deriving from a similar precursor, and evaluated their antimicrobial activities. This research indicates the potential for these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, research on the synthesis and biological evaluation of novel hybrid compounds derived from gallic acid and the 2-aminothiophene derivatives, including benzamide derivatives, underscores their antimicrobial, antioxidant, and anticancer properties, further highlighting the diverse applications of benzamide-related compounds in treating various diseases (Mahdavi et al., 2019).

Material Science Applications

In the realm of material science, the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors represent an innovative application of compounds related to "2-{[(3-chlorophenoxy)acetyl]amino}benzamide." This research demonstrates the potential of these compounds in creating new materials with desirable properties for industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[[2-(3-chlorophenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-10-4-3-5-11(8-10)21-9-14(19)18-13-7-2-1-6-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTLSAANXFRRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Chlorophenoxy)acetyl]amino}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)